4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzaldehyde group attached to a dimethoxyisoquinoline moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde typically involves the reaction of 6,7-dimethoxyisoquinoline with a suitable benzaldehyde derivative. One common method includes the use of a one-pot Knoevenagel–Michael reaction followed by NBS-induced cyclization . This process is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products:
Scientific Research Applications
4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
- 4,6,7-Trisubstituted quinazoline derivatives
Comparison: Compared to these similar compounds, 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde stands out due to its unique structural features and versatile reactivity.
Properties
CAS No. |
61190-21-4 |
---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-[(6,7-dimethoxyisoquinolin-4-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C19H17NO3/c1-22-18-8-16-11-20-10-15(17(16)9-19(18)23-2)7-13-3-5-14(12-21)6-4-13/h3-6,8-12H,7H2,1-2H3 |
InChI Key |
ORLBAYFUCOEURK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.